Methyl 6-oxospiro[2.5]octane-5-carboxylate
Description
Methyl 6-oxospiro[2.5]octane-5-carboxylate is a spirocyclic ester characterized by a bicyclic framework where two rings share a single atom (spiro junction). The compound features a 6-oxo group and a methyl ester substituent, making it a valuable intermediate in organic synthesis and drug discovery. Its spiro architecture imparts conformational rigidity, which is advantageous in designing bioactive molecules with enhanced target specificity .
Properties
IUPAC Name |
methyl 6-oxospiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRZRFICHHRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC1=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of catalysts to improve yield and purity. The production process is optimized to ensure the efficient conversion of raw materials into the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxospiro[2.5]octane-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Methyl 6-oxospiro[2.5]octane-5-carboxylate is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and other biological targets.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS: 956079-08-6)
5-Ethyl 5,8-epoxy-6,6,8-triethoxy-4-oxospiro[2.5]octane-5-carboxylate (Compound 19)
- Structural Differences : Contains an epoxy ring and triethoxy substituents, altering steric and electronic profiles.
- Synthesis : Synthesized via rhodium(II)-acetate-catalyzed cyclization of α-diazo-β-keto-1,5-die (68% yield), indicating distinct reactivity compared to the target compound’s synthesis .
- Reactivity : Epoxy groups may enable ring-opening reactions, expanding utility in heterocyclic chemistry.
Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4)
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic Acid tert-Butyl Ester
- Structural Differences : Incorporates oxygen (oxa) and nitrogen (aza) atoms in the spiro system, with a tert-butyl ester.
- Functional Implications : The aza group introduces basicity, enabling protonation at physiological pH, while the tert-butyl ester acts as a protective group for carboxylic acids .
tert-Butyl 7-Amino-5-azaspiro[2.5]octane-5-carboxylate (CAS: 676355-86-5)
- Structural Differences: Features an amino group at position 7 and a tert-butyl carbamate.
- Applications: The amino group facilitates participation in nucleophilic reactions, making it suitable for constructing peptidomimetics or covalent inhibitors .
Comparative Data Table
| Compound Name | CAS Number | Key Substituents | Spiro System | Functional Groups | Applications |
|---|---|---|---|---|---|
| Methyl 6-oxospiro[2.5]octane-5-carboxylate | N/A | Methyl ester, 6-oxo | [2.5]octane | Ester, ketone | Drug discovery building block |
| Ethyl 6-oxospiro[2.5]octane-5-carboxylate | 956079-08-6 | Ethyl ester, 6-oxo | [2.5]octane | Ester, ketone | Lipophilic intermediates |
| Compound 19 | N/A | Epoxy, triethoxy, 4-oxo | [2.5]octane | Epoxy, ester, ketone | Heterocyclic synthesis |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 | Methyl ester, 6-oxo | [3.3]heptane | Ester, ketone | Conformationally restricted scaffolds |
| 1-Oxa-5-azaspiro[2.5]octane-5-carboxylate | N/A | Oxa, aza, tert-butyl ester | [2.5]octane | Ether, amine, ester | Bioactive molecule synthesis |
| tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate | 676355-86-5 | Amino, tert-butyl ester | [2.5]octane | Amine, carbamate | Peptidomimetics |
Key Findings and Implications
Spiro Ring Size : Smaller spiro systems (e.g., [3.3]heptane) reduce steric hindrance but may limit applications requiring rigid, extended frameworks .
Ester Groups : Methyl esters offer metabolic lability, whereas ethyl and tert-butyl esters enhance stability for specific synthetic steps .
Functional Group Diversity: Epoxy, amino, and aza/oxa modifications broaden reactivity, enabling tailored applications in medicinal chemistry .
Biological Activity
Methyl 6-oxospiro[2.5]octane-5-carboxylate is a spirocyclic compound notable for its unique structural features, including a carboxylate group and a keto group. These functional groups contribute to its potential reactivity and biological activity. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 186.22 g/mol
- Structural Features : The spiro configuration allows for unique stereochemistry, which can influence the compound's interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, such as enzymes and receptors. The spirocyclic structure enhances the compound's binding affinity and selectivity, which may lead to desired therapeutic effects. The exact mechanisms remain under investigation, but potential activities include:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential in treating infections.
- Antioxidant Activity : Compounds with spirocyclic structures often exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Studies on structurally related compounds have demonstrated activity against bacteria and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane | Antibacterial | |
| Methyl 1-oxaspiro[2.5]octane-2-carboxylate | Antifungal |
Antioxidant Activity
The antioxidant potential of this compound is supported by findings from related compounds that exhibit significant radical scavenging activity:
Case Studies
- Anticancer Potential : A study investigating the effects of similar spirocyclic compounds on HeLa cervical cancer cells revealed significant reductions in cell proliferation when treated with extracts containing these compounds. The methodology involved varying concentrations and measuring cell viability using the MTT assay, indicating a promising avenue for further research into the anticancer properties of this compound .
- Inhibition Studies : Inhibition of specific pathways related to inflammation has been observed in studies involving compounds with similar structures, suggesting that this compound may influence inflammatory responses through modulation of leukotriene pathways .
Future Directions
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Investigations should focus on:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.
- Clinical Trials : To evaluate its efficacy in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
